An In-depth Technical Guide to Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9)
An In-depth Technical Guide to Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-methoxyphenyl)methanamine, with a CAS registry number of 860598-16-9, is a secondary amine that presents a unique scaffold for chemical synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring two methoxy-substituted phenyl rings attached to a central aminomethane linker, offers a combination of steric bulk, hydrogen bonding capability, and lipophilicity that makes it an attractive building block for the design of novel bioactive molecules. The methoxy groups, positioned at the meta-position of the benzene rings, influence the electronic properties and conformational flexibility of the molecule, which can be strategically exploited in the design of ligands for various biological targets. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications in drug discovery, grounded in the available scientific literature and chemical principles.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 860598-16-9 | [1] |
| Molecular Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.31 g/mol | [1] |
| IUPAC Name | 1,1-bis(3-methoxyphenyl)methanamine | N/A |
| Synonyms | bis(3-methoxyphenyl)methanamine | [1] |
| Physical Form | Liquid | [1] |
| InChI | 1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | [1] |
| InChIKey | PHVIVWGJFJLQLR-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature or 2-8°C | N/A |
Synthesis and Mechanistic Insights
The proposed synthesis commences with the condensation reaction between 3-methoxybenzaldehyde and 3-methoxybenzylamine. This reaction, typically catalyzed by a mild acid, proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine, N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine.
The subsequent and final step is the reduction of the imine double bond to afford the target secondary amine, Bis(3-methoxyphenyl)methanamine. This transformation can be effectively achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice for this purpose. The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the resulting nitrogen anion to yield the final product.
Experimental Protocol:
Step 1: Synthesis of N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine (Imine Intermediate)
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add 3-methoxybenzylamine (1.0 eq).
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The crude imine can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Bis(3-methoxyphenyl)methanamine
-
Dissolve the crude N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine from the previous step in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine is fully consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bis(3-methoxyphenyl)methanamine.
-
The final product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
While experimental spectra for Bis(3-methoxyphenyl)methanamine are not widely published, the expected spectroscopic features can be predicted based on its structure and the available data for its imine precursor.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of the final amine product would be expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic proton, and the amine proton. The reduction of the imine C=N bond to a C-N single bond would result in the disappearance of the characteristic imine proton signal (around 8-9 ppm) and the appearance of a new signal for the N-H proton, which would likely be a broad singlet. The benzylic CH proton would also shift to a higher field (upfield) compared to its position in the imine.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.7 - 7.3 | Multiplet |
| Benzylic-CH | ~ 4.5 - 5.0 | Singlet |
| Methoxy-CH₃ | ~ 3.8 | Singlet |
| Amine-NH | Broad singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the benzylic carbon. The most significant change from the imine precursor would be the upfield shift of the benzylic carbon signal upon reduction of the C=N double bond.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | ~ 160 |
| Aromatic C-H | 110 - 130 |
| Benzylic-CH | ~ 60 - 65 |
| Methoxy-CH₃ | ~ 55 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the alkyl groups, C=C stretching of the aromatic rings (around 1600 cm⁻¹), and the C-O stretching of the methoxy groups (around 1250 and 1040 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.31). Fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-methoxybenzyl cation.
Reactivity and Potential Applications in Drug Development
As a secondary amine, Bis(3-methoxyphenyl)methanamine can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form more complex substituted amines, amides, and ureas, respectively. The aromatic rings can also undergo electrophilic aromatic substitution, although the methoxy groups will direct incoming electrophiles to the ortho and para positions.
While there are no specific reports on the direct pharmacological activity of Bis(3-methoxyphenyl)methanamine, its structural motifs are present in a variety of biologically active compounds. The 3-methoxybenzylamine substructure, for instance, is a common building block in the synthesis of compounds targeting various receptors and enzymes.
The bis-aryl structure of this compound provides a framework that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. By modifying the amine functionality or the aromatic rings, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with a biological target. Given the prevalence of diarylmethane and related scaffolds in medicinal chemistry, Bis(3-methoxyphenyl)methanamine represents a valuable, yet likely underexplored, starting material for the synthesis of novel therapeutic agents.
Safety and Handling
Bis(3-methoxyphenyl)methanamine is classified as a hazardous substance. The available safety data indicates that it is a "Danger" class chemical with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
Handling: Should be handled in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Conclusion
Bis(3-methoxyphenyl)methanamine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is sparse in publicly accessible literature, a logical and efficient synthetic pathway can be proposed, and its key chemical properties can be inferred from its structure and related compounds. Its versatile reactivity and the presence of biologically relevant structural motifs suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies, while adhering to strict safety protocols during its handling and use.
References
-
The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
